molecular formula C12H8N2O2 B3356443 5H-Pyrido[4,3-b]indole-3-carboxylic acid CAS No. 66646-27-3

5H-Pyrido[4,3-b]indole-3-carboxylic acid

Cat. No. B3356443
CAS RN: 66646-27-3
M. Wt: 212.2 g/mol
InChI Key: IKPKUJJSUSCALP-UHFFFAOYSA-N
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Description

5H-Pyrido[4,3-b]indole-3-carboxylic acid is a novel aromatic amine compound . It is used for organic electroluminescent devices, illuminating devices, and displays .


Synthesis Analysis

The synthesis of 5H-Pyrido[4,3-b]indole-3-carboxylic acid involves several methods. One method involves the acid-catalyzed cyclization of 2-acetamido-3-(2-indolyl)alkanoic acids to 1,2-dihydro-γ-carbolines . Another method involves the reaction of substituted o-iodoaniline with dicarbonyl compounds . The synthesis involves the formation of the corresponding imine and its subsequent cyclization by the action of a base and a catalytic amount of CuI .


Molecular Structure Analysis

The molecular structure of 5H-Pyrido[4,3-b]indole-3-carboxylic acid can be viewed using Java or Javascript . The structures of γ-carbolines were unambiguously established by comparing samples of each synthesized by the two different routes .


Chemical Reactions Analysis

In Arabidopsis, derivatives of indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH) are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . The total accumulation level of ICHO and ICOOH derivative pools was similar to that of camalexin .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5H-Pyrido[4,3-b]indole-3-carboxylic acid can be found in various databases .

Mechanism of Action

The carcinogenic γ-carbolines 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole and 3-amino-1-methyl-5H-pyrido[4,3-b]indole were synthesized efficiently by the following procedures. The key method involved the acid-catalyzed cyclization of 2-acetamido-3-(2-indolyl)alkanoic acids to 1,2-dihydro-γ-carbolines .

Safety and Hazards

5H-Pyrido[4,3-b]indole-3-carboxylic acid is classified as Acute Tox. 3 Oral. It is combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

Future Directions

The design, synthesis, and herbicidal activity evaluation of a series of novel indole-3-carboxylic acid derivatives as auxin receptor protein TIR1 antagonists have been reported . This work expands the range of auxin chemistry for the development of new auxin mimic herbicides .

properties

IUPAC Name

5H-pyrido[4,3-b]indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2/c15-12(16)11-5-10-8(6-13-11)7-3-1-2-4-9(7)14-10/h1-6,14H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPKUJJSUSCALP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CN=C(C=C3N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40496706
Record name 5H-Pyrido[4,3-b]indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40496706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5H-Pyrido[4,3-b]indole-3-carboxylic acid

CAS RN

66646-27-3
Record name 5H-Pyrido[4,3-b]indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40496706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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